2-Methyl-1-(1,3-thiazol-4-yl)propan-1-one 2-Methyl-1-(1,3-thiazol-4-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20407841
InChI: InChI=1S/C7H9NOS/c1-5(2)7(9)6-3-10-4-8-6/h3-5H,1-2H3
SMILES:
Molecular Formula: C7H9NOS
Molecular Weight: 155.22 g/mol

2-Methyl-1-(1,3-thiazol-4-yl)propan-1-one

CAS No.:

Cat. No.: VC20407841

Molecular Formula: C7H9NOS

Molecular Weight: 155.22 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1-(1,3-thiazol-4-yl)propan-1-one -

Specification

Molecular Formula C7H9NOS
Molecular Weight 155.22 g/mol
IUPAC Name 2-methyl-1-(1,3-thiazol-4-yl)propan-1-one
Standard InChI InChI=1S/C7H9NOS/c1-5(2)7(9)6-3-10-4-8-6/h3-5H,1-2H3
Standard InChI Key AHKZBRZPBGBFSK-UHFFFAOYSA-N
Canonical SMILES CC(C)C(=O)C1=CSC=N1

Introduction

2-Methyl-1-(1,3-thiazol-4-yl)propan-1-one is an organic compound featuring a thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen. The molecular formula of this compound is C₇H₉NOS, and its molecular weight is 155.22 g/mol . This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural features and potential biological activities.

Synthesis and Production

The synthesis of 2-Methyl-1-(1,3-thiazol-4-yl)propan-1-one typically involves organic synthesis techniques. While specific detailed methods for its synthesis are not widely documented in the available literature, similar compounds are often produced using conventional organic chemistry reactions, such as condensation reactions or nucleophilic substitutions.

For industrial-scale production, techniques like continuous flow reactors and automated synthesis systems are employed to enhance efficiency and yield while ensuring product purity.

Biological Activities and Applications

Although specific biological activities of 2-Methyl-1-(1,3-thiazol-4-yl)propan-1-one are not extensively documented, compounds with similar thiazole structures often exhibit antimicrobial properties and potential roles in modulating biochemical pathways. This makes them candidates for further pharmacological studies and applications in drug design.

Comparison with Similar Compounds

Compound NameMolecular FormulaMolecular WeightUnique Features
2-Methyl-1-(1,3-thiazol-4-yl)propan-1-oneC₇H₉NOS155.22 g/molThiazole ring attached to a propanone chain
2-Methyl-1-(1,3-thiazol-4-yl)propan-1-amineC₇H₁₂N₂SN/APresence of an amine group instead of a ketone
3-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-1-oneC₇H₁₀N₂OS170.23 g/molAdditional amino group on the propanone chain

These compounds exhibit variations in their substituents and functional groups, which can lead to different biological activities or chemical reactivities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator